5-Amino-N,1-dimetil-1H-pirazol-4-carboxamida

Descripción general

Descripción

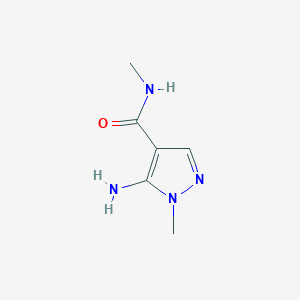

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is a compound that has been studied for its potential fungicidal properties . It is a solid substance with a molecular weight of 154.17 .

Synthesis Analysis

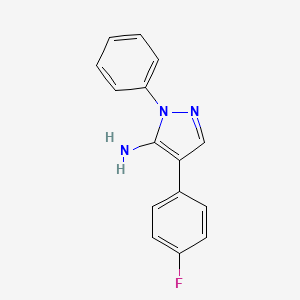

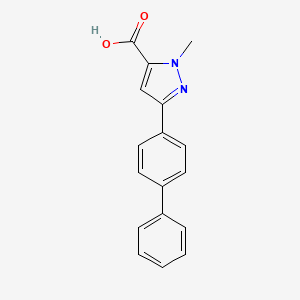

The synthesis of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide and its derivatives has been reported in several studies . These compounds were designed, synthesized, and screened for their antitumor activities .Molecular Structure Analysis

The molecular structure of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is characterized by the presence of two nitrogen atoms and aromatic character, providing diverse functionality and stereochemical complexity in a five-membered ring structure .Chemical Reactions Analysis

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide has been used as a reagent in various chemical reactions. For instance, it undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .Physical And Chemical Properties Analysis

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is a solid substance with a molecular weight of 154.17 . Its IUPAC name is 5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide .Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de la 5-Amino-N,1-dimetil-1H-pirazol-4-carboxamida:

Actividades Antitumorales

Este compuesto ha sido diseñado, sintetizado y evaluado para actividades antitumorales como un posible inhibidor de la adenosina desaminasa. Los derivados de este compuesto muestran promesa en la investigación y tratamiento del cáncer .

Evaluación Antileishmanial y Antimalárica

Los estudios han evaluado el compuesto por su efectividad contra la leishmaniasis y la malaria. Un estudio de simulación molecular justificó su potente actividad antipromastigote in vitro, lo que indica un buen ajuste en el sitio activo de las enzimas diana .

Inhibidores Covalentes Pan-FGFR

Los derivados de la this compound se han sintetizado como nuevos inhibidores covalentes pan-FGFR que se dirigen tanto a los mutantes de tipo salvaje como a los de guardián, abordando las necesidades médicas en la terapia contra el cáncer dirigida .

Mecanismo De Acción

Target of Action

The primary target of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers .

Mode of Action

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide acts as a covalent inhibitor of FGFRs . It targets both wild-type and gatekeeper mutants of FGFRs . The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant .

Result of Action

The compound exhibits strong growth-inhibitory effects . It shows selectivity toward estrogen receptor-positive breast cancer cells (MCF-7) compared to other 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide derivatives . It also exhibits appropriate adenosine deaminase inhibitory potency .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-amino-N,1-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-8-6(11)4-3-9-10(2)5(4)7/h3H,7H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYKLDXYNWYWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N(N=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653246 | |

| Record name | 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1022962-66-8 | |

| Record name | 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

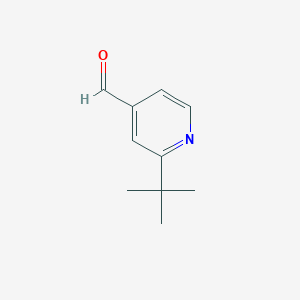

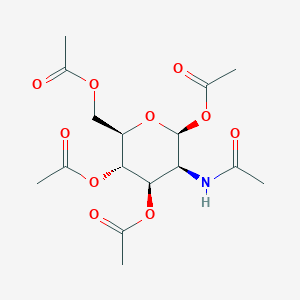

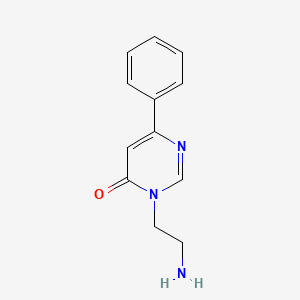

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1519079.png)

![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)

![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1519100.png)